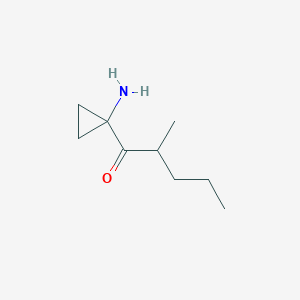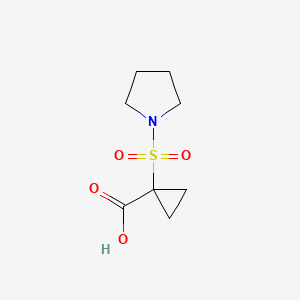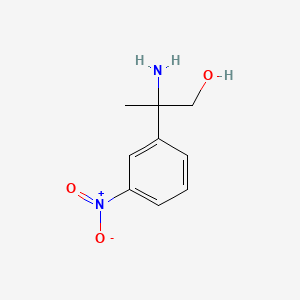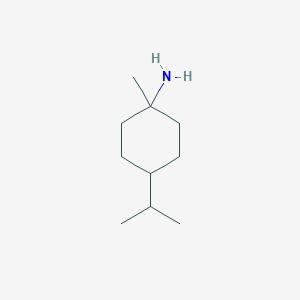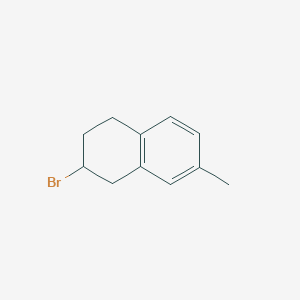
2-Bromo-7-methyl-1,2,3,4-tetrahydronaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-7-methyl-1,2,3,4-tetrahydronaphthalene is an organic compound with the molecular formula C11H13Br It is a derivative of tetrahydronaphthalene, where a bromine atom is substituted at the second position and a methyl group at the seventh position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-7-methyl-1,2,3,4-tetrahydronaphthalene typically involves the bromination of 7-methyl-1,2,3,4-tetrahydronaphthalene. The reaction is carried out using bromine (Br2) as the brominating agent in the presence of a solvent like carbon tetrachloride (CCl4). The reaction is often conducted under controlled temperature conditions to ensure selective bromination at the desired position .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-7-methyl-1,2,3,4-tetrahydronaphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2).
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction Reactions: The bromine atom can be reduced to form 7-methyl-1,2,3,4-tetrahydronaphthalene.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products Formed
Substitution: 7-Methyl-1,2,3,4-tetrahydronaphthalen-2-ol or 7-methyl-1,2,3,4-tetrahydronaphthalen-2-amine.
Oxidation: 7-Methyl-1,2,3,4-tetrahydronaphthalen-2-one.
Reduction: 7-Methyl-1,2,3,4-tetrahydronaphthalene.
Scientific Research Applications
2-Bromo-7-methyl-1,2,3,4-tetrahydronaphthalene is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In studies involving the interaction of brominated compounds with biological systems.
Medicine: Potential use in the development of pharmaceuticals due to its unique structure.
Industry: As a precursor in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-7-methyl-1,2,3,4-tetrahydronaphthalene involves its interaction with various molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, while the methyl group can influence the compound’s reactivity and stability. The pathways involved may include the formation of reactive intermediates that can further react with other molecules .
Comparison with Similar Compounds
Similar Compounds
2-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene: Similar structure but with a bromomethyl group instead of a bromine atom.
6-Bromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene: Contains additional methyl groups, altering its chemical properties.
Uniqueness
2-Bromo-7-methyl-1,2,3,4-tetrahydronaphthalene is unique due to the specific positioning of the bromine and methyl groups, which can significantly influence its reactivity and potential applications. Its structure allows for selective reactions that may not be possible with other similar compounds.
Properties
Molecular Formula |
C11H13Br |
|---|---|
Molecular Weight |
225.12 g/mol |
IUPAC Name |
2-bromo-7-methyl-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C11H13Br/c1-8-2-3-9-4-5-11(12)7-10(9)6-8/h2-3,6,11H,4-5,7H2,1H3 |
InChI Key |
PIPLDOMKWFOYAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(CCC(C2)Br)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



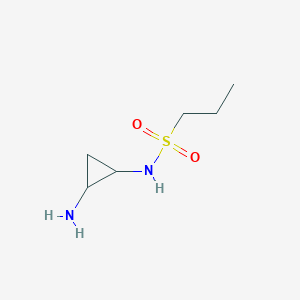
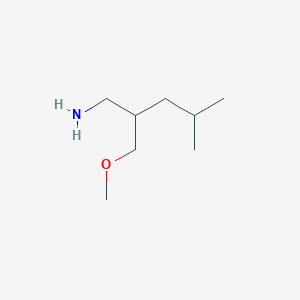
![({4-Fluoro-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-2-yl}methyl)(methyl)amine dihydrochloride](/img/structure/B13210127.png)
![3-[1-(Aminomethyl)cyclopropyl]-1-methylpiperidin-3-ol](/img/structure/B13210140.png)


![2-{Imidazo[1,2-a]pyridin-6-yl}acetonitrile](/img/structure/B13210155.png)

